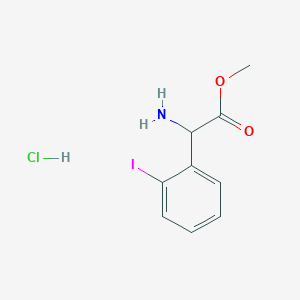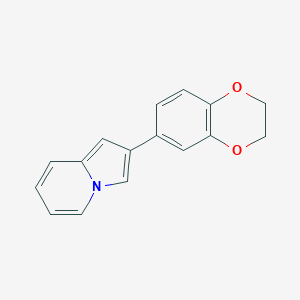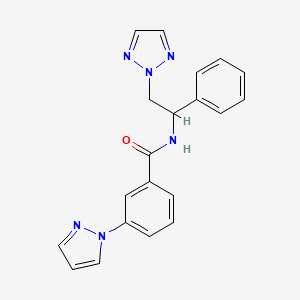
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide, also known as PTB, is a small molecule compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. PTB belongs to the class of compounds known as triazole-containing molecules, which have been shown to possess a wide range of biological activities.
Applications De Recherche Scientifique
Antiviral Applications
A study by Hebishy et al. (2020) describes a new route to the synthesis of novel benzamide-based 5-aminopyrazoles and their corresponding derivatives, showing remarkable antiavian influenza virus activity. Among the synthesized compounds, several were found to possess significant antiviral activities against bird flu influenza (H5N1), highlighting their potential as antiviral agents (Hebishy, Salama, & Elgemeie, 2020).
Anticancer Applications
Raffa et al. (2019) synthesized novel benzamide derivatives bearing the pyrazole or indazole nucleus, evaluating their biological activities, including antiproliferative effects against human lung carcinoma cells. One compound in particular was found to induce the intrinsic apoptotic pathway by activating p53, showcasing the therapeutic potential of these compounds in cancer treatment (Raffa, D’Anneo, Plescia, Daidone, Lauricella, & Maggio, 2019).
Antimicrobial Applications
The synthesis and antimicrobial screening of a novel series of derivatives have been reported, indicating significant activity against both Gram-positive and Gram-negative bacteria. This suggests the potential use of these compounds in developing new antimicrobial agents. The structural variety within these derivatives allows for the exploration of different mechanisms of action against microbial pathogens (Shaikh, Jadhav, Kale, Chate, Nagargoje, & Gill, 2014).
Propriétés
IUPAC Name |
N-[1-phenyl-2-(triazol-2-yl)ethyl]-3-pyrazol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O/c27-20(17-8-4-9-18(14-17)25-13-5-10-21-25)24-19(15-26-22-11-12-23-26)16-6-2-1-3-7-16/h1-14,19H,15H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZLVTNGUCUJDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-Phenylcyclobutyl)methyl]prop-2-enamide](/img/structure/B2683042.png)
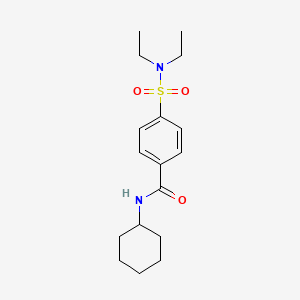
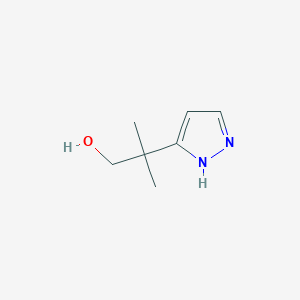
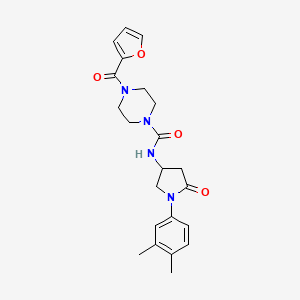
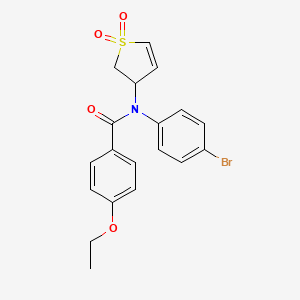
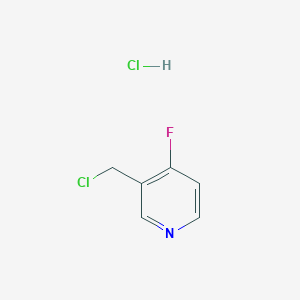
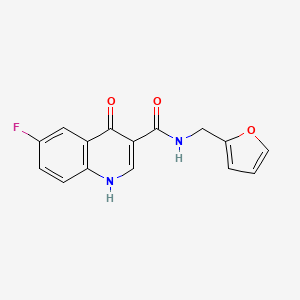
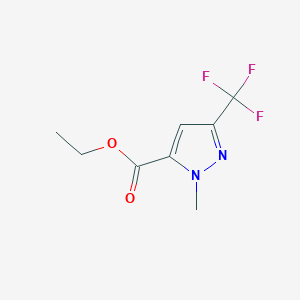
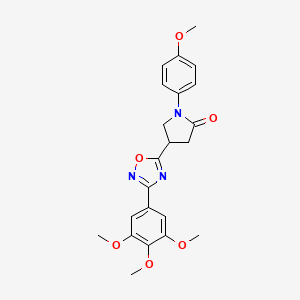
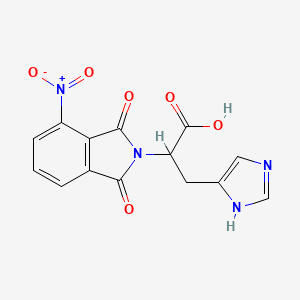
![5-Isopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2683060.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2683061.png)
